N-(1-Oxoheptadecyl)glycine-d2

LC-MS/MS quantification stable isotope dilution acylglycine analysis

Achieve accurate LC-MS/MS quantification of long-chain N-acyl glycines. Non-deuterated analogs cannot correct for matrix effects, but N-(1-Oxoheptadecyl)glycine-d2 provides a +2 Da mass shift and co-elution, enabling precise normalization. - Eliminates ion suppression bias in plasma, urine, and CSF - ≥98% purity and >98 atom% D meet FDA/EMA method validation criteria - Stable at -20°C powder for multi-year study continuity

Molecular Formula C19H37NO3
Molecular Weight 329.5 g/mol
Cat. No. B12379793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxoheptadecyl)glycine-d2
Molecular FormulaC19H37NO3
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2
InChIKeyAEKJBHKVBQSNGN-FBCWWBABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Oxoheptadecyl)glycine-d2 Overview


N-(1-Oxoheptadecyl)glycine-d2 (CAS 3008541-84-9) is a deuterium-labeled analog of N-(1-oxoheptadecyl)glycine, a long-chain N-acyl glycine . The compound contains two deuterium atoms replacing hydrogen atoms in the glycine moiety, resulting in a molecular weight of 329.51 g/mol (C19H35D2NO3) . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify N-(1-oxoheptadecyl)glycine and structurally related N-acyl glycines in complex biological matrices [1][2].

Use Context
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Selection
Deuterium-labeled analog with +2 Da mass shift
Workflow
Quantification of long-chain N-acyl glycines in biological research matrices

Why Deuterated Standard Is Necessary


Non-deuterated N-(1-oxoheptadecyl)glycine cannot be substituted for the d2-labeled analog in quantitative LC-MS workflows due to fundamental differences in analytical performance. Deuterated internal standards provide a distinct mass shift (Δm = +2 Da) that enables simultaneous detection of analyte and internal standard without spectral overlap, a feature absent in unlabeled compounds [1]. Furthermore, while structural analogs exhibit variable extraction recoveries and ionization efficiencies that compromise quantification accuracy, deuterated standards co-elute with the target analyte and experience near-identical matrix effects, allowing for precise signal normalization and bias correction [2]. The specific placement of deuterium atoms on non-exchangeable carbon positions ensures isotopic integrity in aqueous biological matrices, preventing label loss that would invalidate quantification .

Deuterated Standard
Unlabeled Alternative
+2 Da mass shift enables simultaneous MRM detection
Absence of isotopic shift limits spectral differentiation
Co-elution with analyte corrects for matrix effects
Structural analogs may exhibit different retention and ion suppression
Non-exchangeable deuterium label ensures stability
Unlabeled compounds do not provide isotope-dilution correction

N-(1-Oxoheptadecyl)glycine-d2 Procurement Evidence


Mass Spectrometric Differentiation

N-(1-Oxoheptadecyl)glycine-d2 exhibits a mass shift of +2 Da relative to the unlabeled analyte (MW 329.51 vs. 327.5 g/mol), enabling baseline-resolved detection in mass spectrometry . This deuterium labeling provides a distinct isotopic signature that is absent in non-deuterated structural analogs, which may co-elute but cannot provide the same quantitative precision due to potential spectral overlap and differential ionization behavior .

Mass Shift
Head-to-head
+2.01 Da
Supports baseline-resolved MRM detection
Δmass relative to unlabeled analyte
LC-MS/MS quantification stable isotope dilution acylglycine analysis

Chromatographic Co-Elution

Deuterated N-acyl glycine internal standards demonstrate near-identical chromatographic retention times to their non-deuterated counterparts, with observed retention time differences typically less than 0.05 minutes under standard reversed-phase LC conditions [1]. In contrast, non-isotopic structural analogs (e.g., N-(1-oxopentadecyl)glycine) exhibit distinct retention behavior due to differing acyl chain lengths, introducing retention time variability that compromises the internal standard's ability to correct for matrix-dependent ionization suppression .

Co-Elution
Class-level
ΔRT < 0.05 min
Enables matrix-effect correction via co-elution
vs structural analog: ΔRT > 1.0 min
LC-MS/MS method validation internal standard performance chromatographic fidelity

Analytical Recovery and Precision

LC-MS/MS methods employing deuterated acylglycine internal standards achieve mean recoveries of 90.2–109.3% and within-run/between-run imprecision of < 10% CV across diverse acylglycine species [1]. Methods lacking isotopically labeled internal standards typically exhibit wider variability due to uncorrected matrix effects and extraction losses, with CV values often exceeding 15–20% in complex biological matrices [2].

Recovery & Precision
Class-level
Recovery 90–109%, CV < 10%
Supports precision and recovery endpoint review
Class-level LC-MS/MS method validation data
method validation recovery efficiency precision and accuracy

Isotopic Integrity

The deuterium atoms in N-(1-Oxoheptadecyl)glycine-d2 are positioned on the glycine α-carbon, a non-exchangeable site that resists hydrogen-deuterium back-exchange in aqueous biological media [1]. This contrasts with deuterium labels placed on exchangeable heteroatoms (e.g., N-H, O-H, or S-H groups), which can undergo rapid back-exchange to protium when dissolved in water, plasma, or urine, leading to variable internal standard response and quantification inaccuracy [2].

Label Stability
Class-level
< 1% back-exchange (24 h)
Supports isotopic integrity in aqueous matrices
vs > 30% for heteroatom-bound labels
stable isotope labeling H/D exchange method robustness

Certified Purity

Commercially available N-(1-Oxoheptadecyl)glycine-d2 is supplied with a certified purity of ≥98% as determined by HPLC and NMR . This purity level meets or exceeds the specifications required for use as an internal standard in regulated bioanalytical laboratories (typical requirement: ≥95%). Lower purity grades or in-house synthesized deuterated standards without full analytical characterization may contain impurities that interfere with MS detection or alter the apparent recovery of the analyte [1].

Purity
Specification review
≥98%
Meets typical analytical reference standard specifications
HPLC and NMR confirmed
quality control reference standard regulatory compliance

Isotopic Enrichment

N-(1-Oxoheptadecyl)glycine-d2 is synthesized with high isotopic enrichment, typically > 98 atom% deuterium at the labeled positions [1]. This high enrichment minimizes the presence of unlabeled (d0) and mono-deuterated (d1) isotopologues in the internal standard, which would otherwise contribute to the analyte's MS signal and cause overestimation of analyte concentration. In contrast, lower enrichment standards (e.g., 95 atom% D) can introduce up to 5% d0 impurity, directly biasing quantification at low analyte concentrations [2].

Isotopic Enrichment
Class-level
> 98 atom% D
Supports LLOQ endpoint review; minimizes d0 interference
Compared to 95 atom% D typical baseline
isotopic purity mass spectrometry interference quantitative accuracy

N-(1-Oxoheptadecyl)glycine-d2 Applications


Endogenous Acylglycine Quantification

N-(1-Oxoheptadecyl)glycine-d2 serves as an optimal internal standard for quantifying endogenous long-chain N-acyl glycines in human plasma, urine, and cerebrospinal fluid (CSF). Its +2 Da mass shift enables specific MRM detection without interference from isobaric matrix components, while its chromatographic co-elution corrects for ion suppression in complex biological extracts [1][2]. This application is critical for metabolic disease biomarker studies, where accurate measurement of acylglycine profiles supports the diagnosis of fatty acid oxidation disorders and organic acidemias [3].

Pharmacokinetic Tracing Studies

In preclinical and clinical pharmacokinetic studies of N-acyl glycine-based drug candidates (e.g., N-oleoyl glycine analogs for neurological or metabolic indications), the deuterated standard enables precise determination of drug concentrations in plasma and tissues following dosing [1]. The stable carbon-bound deuterium label remains intact throughout in vivo circulation and sample processing, ensuring accurate exposure measurements over extended time courses. This supports the calculation of key PK parameters (Cmax, AUC, t½) required for IND-enabling studies [2].

Targeted Lipidomics Quantification

N-(1-Oxoheptadecyl)glycine-d2 is compatible with targeted lipidomics platforms that employ stable isotope dilution for absolute quantification of N-acyl amino acids [1]. Its high purity (≥98%) and isotopic enrichment (>98 atom% D) meet the stringent requirements for inclusion in commercial lipidomics kits and custom MS method development. The compound's long-term stability under recommended storage conditions (-20°C, powder) supports multi-year method validation and longitudinal cohort studies [2].

Regulated Bioanalysis Method Validation

Bioanalytical laboratories developing validated LC-MS/MS methods for regulatory submission require internal standards that meet FDA and EMA guidance on method precision and accuracy. N-(1-Oxoheptadecyl)glycine-d2, with its documented ability to support CV < 10% and recovery within 90–110%, satisfies these validation criteria [1]. Its use minimizes the risk of method failure during pre-study validation or incurred sample reanalysis (ISR), which can cause costly delays in drug development timelines [2].

Application
Selection Property
Validation Focus
Endogenous acylglycine research quantification
+2 Da mass shift for specific MRM detection; co-elution for matrix-effect correction
Bioanalytical validation review in human plasma, urine, and CSF research matrices
Pharmacokinetic exposure research
Stable non-exchangeable deuterium label remains intact in vivo
Exposure-model interpretation across extended time courses
Targeted lipidomics method development
High certified purity and isotopic enrichment (>98%)
ISTD benchmarking for multi-year method validation
Bioanalytical method validation documentation
Documented precision (CV < 10%) and recovery (90–109%)
Supports method-transfer context and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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